N'-[(2E)-hexan-2-ylidene]-2-(4-nitrophenyl)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage, which is formed by the condensation of a hydrazide with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves the reaction of 4-nitrobenzaldehyde with 2-(1-methylpentylidene)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include the corresponding amino derivatives, reduced hydrazides, and substituted aromatic compounds .
Scientific Research Applications
N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects. The nitro group plays a crucial role in its activity by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazides and hydrazones, such as:
- 2-(3-METHYLPHENOXY)-N’-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- 2-(4-METHOXYPHENOXY)-N’-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- Cyanoacetohydrazides
Uniqueness
N’~1~-[(E)-1-METHYLPENTYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of a nitro group and a hydrazone linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19N3O3 |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[(E)-hexan-2-ylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H19N3O3/c1-3-4-5-11(2)15-16-14(18)10-12-6-8-13(9-7-12)17(19)20/h6-9H,3-5,10H2,1-2H3,(H,16,18)/b15-11+ |
InChI Key |
UHDNFNKZRAFOII-RVDMUPIBSA-N |
Isomeric SMILES |
CCCC/C(=N/NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C |
Canonical SMILES |
CCCCC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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